

Application Notes and Protocols for Measuring Aviglycine Efficacy

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Compound of Interest

Compound Name: Aviglycine

Cat. No.: B1665843

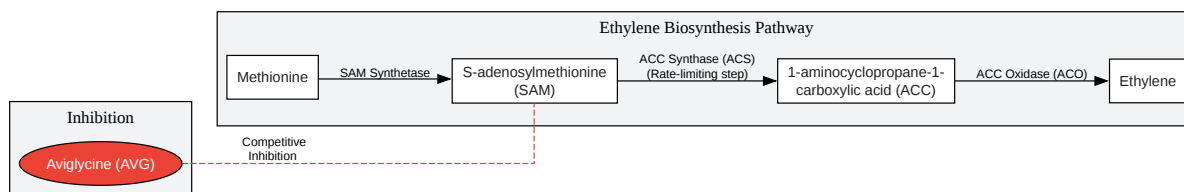
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Aviglycine**, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene biosynthesis.[1] It functions as a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which is a critical rate-limiting step in the production of ethylene in plants.[2][3] By blocking this enzyme, **aviglycine** effectively reduces ethylene levels, thereby delaying processes such as fruit ripening and senescence.[2][4] These application notes provide detailed protocols for assessing the efficacy of **aviglycine** through in vitro, ex vivo, and in vivo laboratory techniques.

Mechanism of Action: Ethylene Biosynthesis Pathway

Aviglycine exerts its effect by targeting ACC synthase (ACS), the enzyme responsible for converting S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene.[3][5] This inhibition reduces the available ACC pool, thereby limiting the amount of ethylene that can be produced by ACC oxidase (ACO).



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Caption: **Aviglycine** competitively inhibits ACC synthase.

In Vitro Efficacy Assays

Direct measurement of **aviglycine**'s effect on its molecular target, ACC synthase, is a fundamental step in efficacy testing.

Protocol 2.1: ACC Synthase (ACS) Enzyme Inhibition Assay

Principle: This assay quantifies the activity of recombinant or purified ACC synthase by measuring the production of its product, ACC, from the substrate S-adenosylmethionine (SAM). The inhibitory effect of **aviglycine** is determined by comparing enzyme activity in the presence and absence of the compound. The resulting ACC can be quantified using a chemical assay that converts it to ethylene, which is then measured by gas chromatography.[3][6]

Materials and Reagents:

- Purified recombinant ACC synthase (e.g., from tomato or Arabidopsis expressed in *E. coli*)[7]
- S-adenosylmethionine (SAM) solution
- **Aviglycine** (AVG) stock solution
- Reaction buffer (e.g., HEPES or Tricine buffer, pH 8.5, containing pyridoxal phosphate)

- 20 mL gas chromatography (GC) vials with septa
- Reaction stop solution (e.g., HgCl_2)
- ACC conversion reagents: Pyridoxal phosphate, MnCl_2 , H_2O_2 [3][6]
- Gas chromatograph equipped with a flame ionization detector (FID)

Procedure:

- Prepare a reaction mixture in a GC vial containing the reaction buffer and a specific concentration of purified ACC synthase.
- Add varying concentrations of **aviglycine** (or vehicle control) to the vials and pre-incubate for 10-15 minutes at 25°C.
- Initiate the enzymatic reaction by adding SAM to a final concentration within its K_m range (e.g., 13 μM for tomato ACS).[3][6]
- Allow the reaction to proceed for a set time (e.g., 30 minutes) at 25°C.[8]
- Terminate the reaction by adding a stop solution like HgCl_2 .
- To quantify the ACC produced, add the conversion reagents (pyridoxal phosphate, MnCl_2 , and H_2O_2) to the vial at a basic pH (11.5).[3][6] This chemically converts the ACC into ethylene.
- Seal the vials and incubate for a short period to allow for ethylene accumulation in the headspace.
- Analyze a sample of the headspace gas using a gas chromatograph to quantify the ethylene produced.
- Calculate the enzyme activity based on the amount of ethylene generated.

Data Analysis: Determine the concentration of **aviglycine** that inhibits 50% of the enzyme's activity (IC_{50}) by plotting the percent inhibition against the logarithm of the **aviglycine**

concentration.[9][10] Use Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive) and calculate the inhibition constant (Ki).[8][11]

Table 1: Published Kinetic Parameters of **Aviglycine** against ACC Synthase

Enzyme Source	Parameter	Value	Reference
Tomato Fruit Extract	Ki	0.2 μ M	[3][6]
Recombinant Arabidopsis ACS5	Ki	15 \pm 3.5 nM	[11]

| Recombinant Arabidopsis ACS5 | IC50 | ~0.7 μ M |[8] |

Plant Tissue-Based (Ex Vivo) Efficacy Assays

These assays measure the physiological effects of **aviglycine** on plant tissues, providing a bridge between in vitro and in vivo studies.

Protocol 3.1: Ethylene Production Measurement in Plant Tissue Discs

Principle: This protocol measures the efficacy of **aviglycine** in reducing ethylene biosynthesis in a biological context. Plant tissues, such as fruit peel discs or leaf discs, are incubated with **aviglycine**, and the subsequent reduction in ethylene emission is quantified using gas chromatography.[12][13]

Materials and Reagents:

- Plant tissue (e.g., apple or pear fruit, orange peel)[13][14]
- Aviglycine** solutions of various concentrations
- Incubation buffer or media
- Airtight containers (e.g., GC vials, sealed jars)
- Gas chromatograph with FID

Procedure:

- Excise uniform tissue discs from the plant material (e.g., using a cork borer).
- Wash and equilibrate the discs in an incubation buffer.
- Treat the discs with various concentrations of **aviglycine** (e.g., 0.1 mM to 1 mM) or a vehicle control.^{[12][14]} This can be done by floating the discs on the solution or through vacuum infiltration for better uptake.^[14]
- Place a known weight of treated tissue into an airtight container of a known volume.
- Seal the container and incubate at a controlled temperature for a specific period (e.g., 2-4 hours).
- After incubation, withdraw a sample of the headspace gas using a gas-tight syringe.
- Inject the gas sample into the gas chromatograph to measure the ethylene concentration.
- Express ethylene production as nL per gram of tissue per hour ($\text{nL}\cdot\text{g}^{-1}\cdot\text{h}^{-1}$).

Data Analysis: Compare the rate of ethylene production in **aviglycine**-treated samples to the control samples. Calculate the percentage inhibition for each concentration to determine a dose-response curve.

Table 2: Reported Efficacy of **Aviglycine** in Plant Tissues

Plant Tissue	Aviglycine Concentration	Observed Effect	Reference
Bartlett Pear Fruit	1 mM	Strongly inhibited ethylene production; delayed ripening by 5 days	[14]
Avocado Tissue	0.1 mM	Little to no inhibitory effect (demonstrates tissue-specific resistance)	[12]
Aged Orange Peel Discs	Not specified	Reduced ACC levels by 47%	[13]

| Cox's Orange Pippin Apple Flowers | Not specified | Inhibited ethylene production |[15] |

In Vivo Efficacy Assessment

In vivo studies evaluate the efficacy of **aviglycine** on whole organisms (e.g., fruit on a tree) under realistic conditions. These assessments focus on commercially relevant phenotypic endpoints.

Protocol 4.1: Assessment of Fruit Ripening and Quality Parameters

Principle: This protocol outlines methods for quantifying the key phenotypic changes associated with fruit ripening that are delayed by **aviglycine**. Efficacy is determined by measuring changes in fruit firmness, starch content, and color over time following treatment. [16]

Materials and Reagents:

- **Aviglycine** formulation (e.g., ReTain™)
- Spray application equipment

- Fruit Texture Analyzer or penetrometer
- Digital Refractometer for Total Soluble Solids (TSS)
- Hand-held colorimeter or DA meter[16]
- Starch-iodine solution (Potassium Iodide)

Procedure:

- Application: Apply **aviglycine** to fruit trees at a specified time before anticipated harvest (e.g., 1-4 weeks).[2][16] Include untreated control trees.
- Sampling: Collect fruit samples at regular intervals (e.g., at the time of normal harvest and 1-2 weeks after).[16]
- Firmness Measurement: Use a Fruit Texture Analyzer to measure the force required to penetrate the fruit flesh. Record values in Newtons (N) or pounds-force (lbf).
- Starch Pattern Index (SPI): Cut fruits equatorially and apply a starch-iodine solution. Assess the degree of starch conversion to sugar based on the staining pattern using a standardized chart (e.g., 1-8 scale).[16]
- Color Measurement: Use a colorimeter to measure the background peel color (e.g., using Lab* or hue angle values).[17] A DA meter can be used to measure chlorophyll content.[16]
- Total Soluble Solids (TSS): Measure the sugar content of the fruit juice using a digital refractometer, expressed as °Brix.

Data Analysis: For each parameter, perform statistical analysis (e.g., ANOVA) to compare the measurements from **aviglycine**-treated fruit with the control group at each time point. Significant differences in firmness, SPI, and color indicate effective delay of ripening.

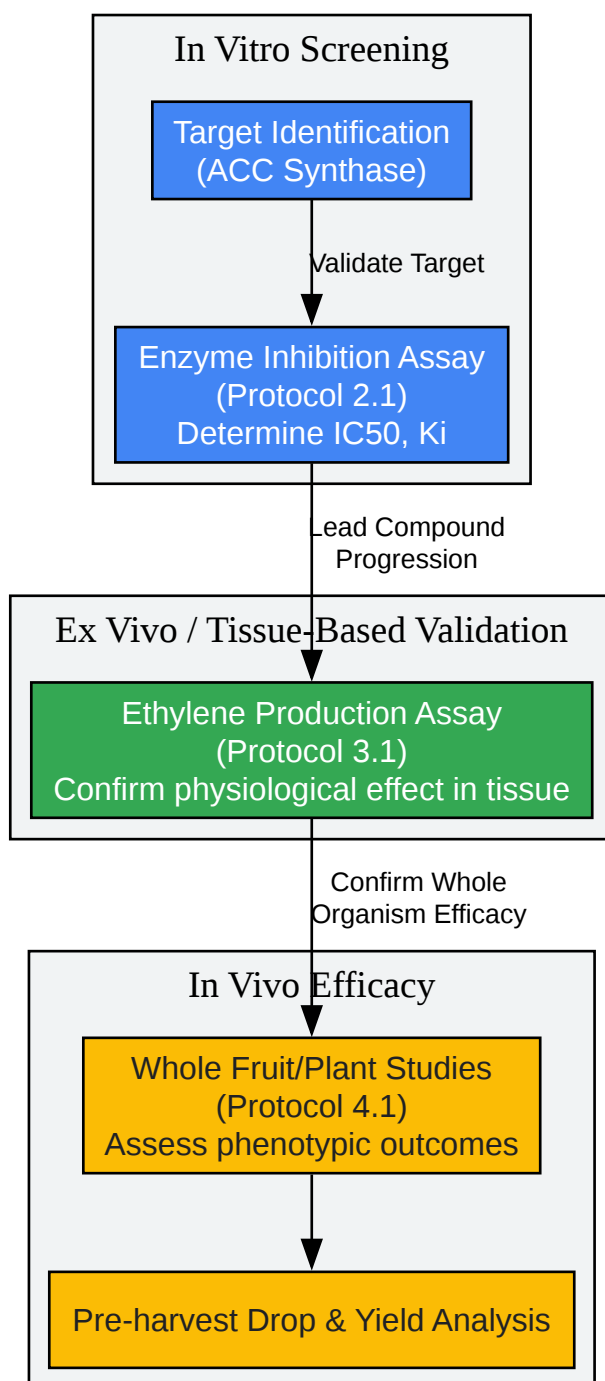
Table 3: Example Impact of **Aviglycine** on 'Gala' Apple Quality Parameters

Parameter	Control (at Harvest)	AVG-Treated (at Harvest)	AVG-Treated (2 Weeks Post-Harvest)	Reference
Firmness (N)	Lower	Higher	Maintained Higher	[16]
Starch Index (1-8)	Higher (more conversion)	Lower (less conversion)	Lower	[16]

| Background Color (IAD) | Lower (less green) | Higher (more green) | Higher |[16] |

Experimental & Logical Workflow

A typical research workflow for evaluating a novel ACC synthase inhibitor like **aviglycine** progresses from molecular-level interactions to whole-organism physiological effects.



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Caption: Logical workflow for **aviglycine** efficacy testing.

Analytical Methods for Aviglycine Quantification

To support pharmacokinetic studies or verify concentrations in formulations, robust analytical methods are required.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS/MS): These are the preferred methods for the specific and sensitive quantification of **aviglycine** in biological matrices (e.g., plant tissue extracts, soil, water) and formulations.

- Principle: The methods separate **aviglycine** from other components in a sample based on its physicochemical properties as it passes through a chromatography column. Detection can be achieved using various detectors (e.g., UV, fluorescence), with mass spectrometry providing the highest specificity and sensitivity.[18][19]
- Sample Preparation: Typically involves homogenization of the tissue, extraction with a suitable solvent, and a clean-up step (e.g., solid-phase extraction) to remove interfering substances.
- Analysis: An LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode offers excellent selectivity and allows for quantification down to very low concentrations.[20] The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.[18]

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